1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine
Description
1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by a 4-amine group on the pyrazole ring and a (1-methylcyclobutyl)methyl substituent at the N1 position. The cyclobutyl group introduces steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-[(1-methylcyclobutyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-9(3-2-4-9)7-12-6-8(10)5-11-12/h5-6H,2-4,7,10H2,1H3 |
InChI Key |
ZPMFUICDUWNSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methylcyclobutanemethanol with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyrazole ring is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine and related pyrazole-4-amine derivatives:
Key Observations:
Electronic Effects :
- Aromatic substituents (e.g., p-tolyl, pyridinyl) often enhance binding via π-π interactions or hydrogen bonding. However, electron-withdrawing groups (e.g., -CF₃, -Cl) may reduce potency in TNF-α inhibition .
- The target compound’s aliphatic (1-methylcyclobutyl)methyl group lacks aromaticity but offers metabolic stability due to reduced oxidative metabolism .
Steric Factors: Bulky substituents (e.g., bis(trifluoromethyl)benzyl) may hinder target binding but improve selectivity for specific protein pockets .
Biological Activity: TNF-α inhibition is highly sensitive to substituent electronic properties, with p-tolyl being optimal . The target compound’s aliphatic group may redirect activity toward non-cytokine targets (e.g., kinases or GPCRs). Pyridine-containing analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) demonstrate enhanced solubility and kinase inhibition .
Biological Activity
1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a 1-methylcyclobutyl group. Its molecular formula is C10H14N4, with a molecular weight of approximately 179.26 g/mol. The specific arrangement of atoms contributes to its distinct chemical reactivity and biological interactions, making it a candidate for further pharmacological investigations.
Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors. These interactions could modulate their activity, leading to potential therapeutic effects. The exact mechanisms are still under investigation, but the compound's unique structure allows for diverse interactions within biological systems .
Pharmacological Potential
Research has suggested that this compound may possess several pharmacological properties:
- Anticancer Activity : Its interactions with specific protein kinases suggest potential use as an anticancer agent. Compounds with similar structures have shown promise in inhibiting tumor growth in preclinical models .
- Anti-inflammatory Effects : Given the role of pyrazole derivatives in modulating inflammatory pathways, this compound may exhibit anti-inflammatory properties that warrant further exploration .
Synthesis
The synthesis of this compound can be achieved through various methods involving standard organic synthesis techniques. Advanced methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for quality control during synthesis.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine | C10H14BrN3 | Contains a bromo substituent |
| 5-Methyl-1-cyclopentyl-1H-pyrazol-3-amine | C9H14N3 | Methyl group instead of cyclobutyl |
| 4-Amino-1-cyclopentylpyrazolo[3,4-d]pyrimidine | C10H12N4 | Contains an amino group and pyrimidine ring |
The cyclobutyl substituent in this compound influences both its chemical reactivity and biological interactions, potentially leading to distinct pharmacological profiles compared to other pyrazole derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including those structurally related to this compound:
- Inhibition Studies : Research has indicated that similar compounds can inhibit specific enzymes involved in cancer progression. For example, docking studies have shown promising binding affinities to human prostaglandin reductase (PTGR2), suggesting potential anti-inflammatory or anticancer effects .
- Therapeutic Applications : Ongoing investigations aim to elucidate the binding affinities of this compound to various receptors and enzymes, which could inform its therapeutic applications in treating inflammatory diseases or cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
